Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
CAS No.: 651316-31-3
Cat. No.: VC16907222
Molecular Formula: C19H18N2S
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651316-31-3 |
|---|---|
| Molecular Formula | C19H18N2S |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
| Standard InChI Key | MVEKHYRTOGUQHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The core structure of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-, consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are distributed as follows:
-
Position 4: 4-Methylphenyl group (C₆H₄CH₃-4)
-
Position 5: 4-Methylphenyl group (C₆H₄CH₃-4)
-
Position 6: Methylthio group (-SCH₃)
The molecular formula C₂₅H₂₄N₂S corresponds to a molecular weight of 384.54 g/mol. The IUPAC name for this compound is 4,5-bis(4-methylphenyl)-6-(methylsulfanyl)pyrimidine, reflecting its substitution pattern.
Electronic and Steric Effects
-
Methylphenyl Groups: The 4-methylphenyl substituents introduce steric bulk and electron-donating effects due to the methyl groups. This enhances the compound’s hydrophobicity and may influence π-π stacking interactions in biological systems .
-
Methylthio Group: The -SCH₃ group at position 6 contributes to the compound’s electron-rich nature, facilitating participation in nucleophilic substitution or oxidation reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₂S |
| Molecular Weight | 384.54 g/mol |
| IUPAC Name | 4,5-Bis(4-methylphenyl)-6-(methylsulfanyl)pyrimidine |
| Predicted LogP | 5.8–6.2 (estimated) |
| Aromatic Ring Count | 3 (pyrimidine + two benzene) |
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of pyrimidine derivatives typically involves multi-step strategies. For 4,5-bis(4-methylphenyl)-6-(methylthio)-pyrimidine, plausible routes include:
Pyrimidine Ring Formation
-
Biginelli Reaction: Condensation of thiourea, a β-keto ester, and 4-methylbenzaldehyde could yield a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine .
-
Cyclization Reactions: Cyclocondensation of amidines with α,β-unsaturated ketones under acidic conditions may also form the pyrimidine core.
Industrial-Scale Production Challenges
-
Purification Difficulties: The steric hindrance from bis(4-methylphenyl) groups may complicate crystallization, necessitating advanced chromatographic techniques.
-
Byproduct Formation: Competing reactions at positions 2 and 4 could yield undesired isomers, requiring precise temperature control (80–120°C) and catalyst selection .
Physicochemical Properties
Solubility and Partitioning
-
Hydrophobicity: The compound’s high LogP (estimated 5.8–6.2) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely negligible, limiting bioavailability without formulation aids.
-
Melting Point: Analogous compounds with aromatic substituents exhibit melting points above 150°C, suggesting similar thermal stability for this derivative .
Spectroscopic Characteristics
-
UV-Vis Absorption: The conjugated π-system likely results in strong absorption at 260–280 nm, characteristic of aromatic and heteroaromatic systems.
-
NMR Signatures: Distinct peaks for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.3 ppm) are anticipated in the ¹H NMR spectrum.
Table 2: Estimated Physicochemical Data
| Property | Value |
|---|---|
| LogP | 5.8–6.2 |
| Water Solubility | <0.1 mg/mL (25°C) |
| Melting Point | 160–180°C (predicted) |
| Boiling Point | 450–470°C (extrapolated) |
Chemical Reactivity and Functionalization
Oxidation of the Methylthio Group
The -SCH₃ group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under mild conditions (e.g., H₂O₂ in acetic acid) . This transformation modulates electronic properties and potential biological activity.
Electrophilic Aromatic Substitution
-
Nitration: The electron-rich pyrimidine ring may undergo nitration at position 2, though steric hindrance from the 4-methylphenyl groups could limit reactivity.
-
Halogenation: Bromination or chlorination is feasible at position 2, offering a handle for further derivatization .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the methylthio group with aryl or heteroaryl moieties, expanding structural diversity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume